molecular formula C5H10O2 B2840342 2-(2-Methoxyethyl)oxirane CAS No. 135579-72-5

2-(2-Methoxyethyl)oxirane

Cat. No.: B2840342
CAS No.: 135579-72-5
M. Wt: 102.133
InChI Key: FJIXGOYPGXGNFG-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)oxirane, also known as 2-[(2-Methoxyethoxy)methyl]oxirane, is a chemical compound with the molecular formula C5H10O2 . It has a molecular weight of 102.13 . The compound is typically stored at -10 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10O2/c1-6-3-2-5-4-7-5/h5H,2-4H2,1H3 . This indicates that the molecule consists of 5 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at a temperature of -10 degrees Celsius .

Scientific Research Applications

Polymer Synthesis and Modification

2-(2-Methoxyethyl)oxirane plays a critical role in polymer chemistry, particularly in the synthesis and modification of polymers. For example, its ring-opening polymerization has been utilized to produce polymers with specific structures and properties. In one study, 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane was synthesized and polymerized using a cationic initiator to afford a polymer with a stiff, stretched conformation, demonstrating the potential to create materials with unique electronic and structural characteristics (Merlani et al., 2015).

Materials Science and Engineering

In materials science, this compound has been employed in the development of novel materials with enhanced properties. For instance, it was used as a co-monomer in the synthesis of poly(epichlorohydrin-co-2-(methoxymethyl)oxirane), and the resulting copolymers were modified with ferrocene to investigate their thermal properties, showcasing the versatility of this compound in creating materials with specific thermal behaviors (Cho & Noh, 2013).

Anticorrosive Applications

The compound's utility extends into the development of anticorrosive agents. A study on the synthesis, characterization, and corrosion inhibition effectiveness of aromatic epoxy monomers derived from this compound demonstrated their potential as corrosion inhibitors for carbon steel in acidic solutions. This research highlights the application of this compound in protecting metals from corrosion, which is crucial in industrial settings (Dagdag et al., 2019).

Antimicrobial Activity

Moreover, this compound has been implicated in the synthesis of compounds with biological activities. An enzymatic synthesis approach using this oxirane led to the creation of oligomer analogues with demonstrated antimicrobial activity against pathogenic strains, showcasing its potential in pharmaceutical applications (Merlani et al., 2022).

Chemical Synthesis and Catalysis

Its role in chemical synthesis and catalysis is also noteworthy. A study detailed the cobalt-catalyzed methoxycarbonylation of substituted dichlorobenzenes using methyl oxirane, illustrating the compound's utility in facilitating chemical transformations under mild conditions, which can lead to valuable products from less desirable substrates (Khaibulova et al., 2014).

Safety and Hazards

2-(2-Methoxyethyl)oxirane is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H225, H315, H319, H335, H351, H373, and H412 . These statements indicate that the compound is highly flammable, can cause skin irritation, serious eye irritation, respiratory irritation, is suspected of causing cancer, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name

2-(2-methoxyethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-6-3-2-5-4-7-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIXGOYPGXGNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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